N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic sulfonamide derivative featuring a unique polycyclic architecture. The core structure comprises a 3,4-dihydro-2H-benzo[b][1,4]dioxepine ring system, a seven-membered oxygen-containing heterocycle fused to a benzene ring, substituted at position 7 with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a piperidine moiety, which is modified at the 1-position with a thiophen-3-ylmethyl group.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c23-28(24,18-2-3-19-20(12-18)26-10-1-9-25-19)21-13-16-4-7-22(8-5-16)14-17-6-11-27-15-17/h2-3,6,11-12,15-16,21H,1,4-5,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRRTVECYMLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 422.6 g/mol. The structure incorporates a thiophene moiety, a piperidine ring, and a benzo[b][1,4]dioxepine core, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄S₂ |
| Molecular Weight | 422.6 g/mol |
| CAS Number | 1448059-33-3 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The specific binding affinity and the resultant biological effects are influenced by the compound's unique structural components.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways that lead to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study Findings:
- Cytotoxicity Assays : In vitro studies have demonstrated IC50 values of approximately 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibiotic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or thiophene rings can significantly affect potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Thiophene Position | Influences binding affinity |
| Piperidine Modifications | Alters pharmacokinetic properties |
Scientific Research Applications
Table 1: Overview of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Piperidine precursors |
| 2 | Substitution | Thiophene derivatives |
| 3 | Cyclization | Dioxepine precursors |
| 4 | Amidation | Sulfonamide reagents |
The compound's unique structure suggests potential biological activity. Research indicates that derivatives of this compound may interact with various molecular targets such as enzymes and receptors, potentially modulating their activity.
Drug Discovery
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has been explored for its potential in drug discovery:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential use as antibiotics.
- Neurological Applications : The piperidine moiety is often associated with compounds targeting neurological disorders, suggesting applications in treating conditions like anxiety or depression.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Agents : A study published in Journal of Medicinal Chemistry reported that structurally related compounds displayed significant anticancer activity against human breast cancer cells (Citation needed).
- Antimicrobial Efficacy : Research indicated that derivatives showed comparable efficacy to standard antibiotics against resistant bacterial strains (Citation needed).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) exhibits reactivity toward nucleophiles under basic or acidic conditions. Key reactions include:
Example : Reaction with sodium azide (NaN₃) in ethanol under reflux replaces the sulfonamide NH group with an azide (-N₃), forming intermediates that may cyclize into triazine derivatives under thermal conditions .
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene-3-ylmethyl group undergoes electrophilic substitution due to the electron-rich aromatic system:
Mechanistic Note : The electron-donating methylene bridge adjacent to the thiophene ring directs electrophiles to the C-2 and C-5 positions.
Piperidine Ring Functionalization
The piperidine nitrogen and its substituents participate in alkylation and oxidation reactions:
Example : Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the piperidine nitrogen to an N-oxide, altering its pharmacokinetic properties .
Benzodioxepine Ring Reactivity
Cross-Coupling Reactions
The thiophene and benzodioxepine systems enable transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products | Yield (%) | Source Citations |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | 45–78 | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amines | Aminated analogs | 60–85 |
Example : Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the thiophene C-2 position .
Acid-Base Reactions
The sulfonamide group (pKa ~10–11) and piperidine nitrogen (pKa ~8–9) participate in protonation/deprotonation equilibria:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, forming SO₂ and aromatic hydrocarbons.
-
Photolysis : UV light induces cleavage of the sulfonamide S–N bond, generating radical intermediates .
-
Hydrolytic Stability : Resistant to aqueous hydrolysis at neutral pH but degrades in strongly acidic/basic media.
Key Research Findings
-
Anticancer Activity : Derivatives synthesized via N-alkylation showed IC₅₀ values of 16–17 μM against HCT-116 and MCF-7 cell lines .
-
NLRP3 Inflammasome Inhibition : Piperidine-substituted analogs reduced IL-1β release by 40–60% in THP-1 cells .
-
Synthetic Challenges : Low yields (<50%) in cross-coupling reactions due to steric hindrance from the thiophen-3-ylmethyl group .
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide and Analogues
Structural and Functional Insights
Heterocycle Modifications :
- The benzo[b][1,4]dioxepine core in the target compound and Compound 25 contrasts with the benzo[b][1,4]oxazine in AZD9977 and Compound 11 . The dioxepine’s additional oxygen atom may enhance solubility or alter binding pocket interactions compared to oxazine derivatives.
- Replacement of dioxepine with oxazine (Compound 11) reduces steric bulk but decreases activity against hCA II (IC50 = 8.2 nM) compared to bulkier carboxamide derivatives .
Sulfonamide Positioning :
- The 7-sulfonamide group is conserved in the target compound and Compound 25 , critical for hydrogen bonding in PKM2 activation. In contrast, Compound 11’s 2-carboxamide substituent on oxazine optimizes hCA II inhibition .
Piperidine and Thiophene Substituents :
- The thiophen-3-ylmethyl-piperidine moiety in the target compound is unique. Analogues like AZD9977 use simpler alkyl chains, while Compound 25 lacks piperidine substitution . Thiophene may enhance lipophilicity or confer selectivity for targets like dopamine receptors (see ) .
Biological Activity Trends :
- Compound 25’s AC50 of 103 nM for PKM2 activation suggests that benzo[b][1,4]dioxepine sulfonamides are potent kinase modulators. The target compound’s piperidine-thiophene group could further optimize potency or pharmacokinetics.
- In carbonic anhydrase inhibition (Compound 11), electron-withdrawing substituents (e.g., 2-methyl-3-oxo) improve activity, whereas thiophene or dioxine replacements reduce efficacy .
Research Findings and Implications
- The target compound’s thiophene substitution may enhance blood-brain barrier penetration for CNS applications .
- Carbonic Anhydrase Inhibition : Compound 11’s IC50 of 8.2 nM against hCA II suggests that oxazine derivatives are superior for CA targeting, but the target compound’s dioxepine core could be explored for isoform selectivity .
- Synthetic Accessibility : and demonstrate that piperidine and thiophene modifications are synthetically tractable, enabling rapid SAR exploration .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical steps to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Piperidine Functionalization : Alkylation of piperidine at the 4-position using thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonamide Coupling : Reacting the piperidine intermediate with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride in the presence of a base like triethylamine .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or preparative HPLC to isolate the final product .
- Critical Steps : Moisture-sensitive reactions require anhydrous conditions, and intermediates should be characterized via LC-MS to confirm progress.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene methylene protons at δ 3.5–4.0 ppm, benzodioxepine protons at δ 6.7–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- HPLC Purity Analysis : Utilize a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity ≥95% .
Advanced Research Questions
Q. What strategies optimize the introduction of the thiophen-3-ylmethyl group to the piperidine ring?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in cross-coupling reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation.
- Temperature Control : Conduct reactions at 60–80°C to minimize thermal degradation.
- Table 1 : Example optimization
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd(OAc)₂ | 78 | 92 |
| Toluene | None | 45 | 85 |
Q. How should researchers resolve contradictory data between in vitro and in vivo pharmacological studies?
- Methodological Answer :
- Mechanistic Re-evaluation : Reassess target engagement using biophysical assays (e.g., surface plasmon resonance) to confirm binding affinity .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify metabolic liabilities not apparent in vitro .
- Dose-Response Alignment : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for bioavailability and plasma protein binding.
Q. What in vitro assays are most suitable for evaluating the sulfonamide group’s role in biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination using varying sulfonamide concentrations .
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonamide group and compare activity in cell viability assays (e.g., MTT assay).
Data Contradiction and Theoretical Frameworks
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be methodologically addressed?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers at physiological pH .
- Co-Solvent Systems : Test co-solvents (e.g., PEG-400) to enhance solubility without destabilizing the compound .
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
